![molecular formula C21H29IO2 B182247 (3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimetil-2,3,4,7,8,9,10,11,12,13,14,15-dodecahidro-1H-ciclopenta[a]fenantren-3-il acetato CAS No. 114611-53-9](/img/structure/B182247.png)
(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimetil-2,3,4,7,8,9,10,11,12,13,14,15-dodecahidro-1H-ciclopenta[a]fenantren-3-il acetato
Descripción general
Descripción
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Aplicaciones Científicas De Investigación
Cancer Treatment
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is primarily utilized in the treatment of hormone-sensitive cancers. It functions as a potent inhibitor of androgen biosynthesis, which is crucial in managing conditions like prostate cancer. The compound acts by inhibiting the enzyme hydroxylase/lyase, essential for the synthesis of androgens and estrogens .
Case Study: Prostate Cancer
In a study involving male mice treated with various steroid compounds, including 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, significant reductions in prostate weight were observed compared to controls treated with Ketoconazole, a common anti-androgen . This suggests that the compound effectively reduces androgen levels and tumor growth.
Analytical Standards
The compound serves as a reference standard for analytical validations in pharmaceutical research. Its characterization is crucial for ensuring the quality and efficacy of Abiraterone acetate formulations .
Application in Quality Control
Pharmaceutical companies utilize this compound to develop methods for detecting impurities in drug formulations. This ensures compliance with regulatory standards and enhances the safety profile of medications used in clinical settings.
Synthesis of Related Compounds
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is also used in the synthesis of other steroid derivatives and analogs. For instance, it plays a role in the preparation of Oxoabiraterone Acetate, which has similar therapeutic applications .
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetsteroidal enzymes such as CYP17A1 (17 alpha-hydroxylase/C17,20 lyase) . These enzymes play a crucial role in the biosynthesis of steroid hormones.
Mode of Action
It is known to exhibit bothestrogenic and androgenic effects on the epithelium, resulting in improvements in symptoms of menopause (e.g., dyspareunia, vaginal dryness), cell maturation, and vaginal pH .
Biochemical Pathways
The compound is metabolized by steroidogenic enzymes (e.g., hydroxysteroid dehydrogenase, 5α-reductases, aromatases) into androgens and estrogens . These metabolites then interact with their respective receptors, influencing various cellular processes and pathways.
Pharmacokinetics
Similar compounds have been found to increase serum concentrations of testosterone and estradiol following intravaginal administration . This suggests that the compound may have good bioavailability when administered via this route.
Result of Action
The compound’s action results in improvements in symptoms of menopause , such as dyspareunia and vaginal dryness, as well as changes in cell maturation and vaginal pH . These effects are likely due to the compound’s estrogenic and androgenic activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate involves multiple steps. The starting material is typically a steroidal precursor, which undergoes iodination at the 17th position. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The final step involves the acetylation of the hydroxyl group at the 3rd position using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to isolate the desired product from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 17th position can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to convert carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield a hydroxyl derivative, while oxidation with potassium permanganate can introduce a ketone group .
Comparación Con Compuestos Similares
Similar Compounds
(3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-propionyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate: Similar structure but with a propionyl group instead of an iodine atom.
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: Similar core structure but with different substituents.
Uniqueness
The presence of the iodine atom at the 17th position makes 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate unique. This iodine atom significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Actividad Biológica
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is a synthetic steroidal compound that has garnered attention for its potential biological activities, particularly in the fields of endocrinology and oncology. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by its unique structural features, including an iodine atom at the 17th position and an acetate functional group at the 3-beta position. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C21H29IO2
- Molecular Weight : 440.358 g/mol
- CAS Number : 114611-53-9
- SMILES Notation : CC(=O)O[C@H]1CC[C@]2(C)[C@H]3CC[C@@]4(C)C@@H[C@@H]3CC=C2C1
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate exhibits a range of biological activities primarily through its interaction with steroidogenic enzymes. The compound is known to:
- Inhibit CYP17A1 : This enzyme plays a crucial role in the biosynthesis of androgens and estrogens. Inhibition can lead to reduced levels of these hormones, which may be beneficial in treating hormone-sensitive cancers such as prostate and breast cancer .
- Exhibit Estrogenic and Androgenic Effects : The compound has been shown to influence epithelial tissues, improving symptoms associated with menopause such as dyspareunia (painful intercourse) and vaginal dryness.
Pharmacokinetics
Pharmacokinetic studies indicate that similar compounds can increase serum concentrations of testosterone and estradiol following administration. The metabolism involves conversion by steroidogenic enzymes into various active metabolites, which may contribute to its biological effects.
Anticancer Properties
Research indicates that 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate may have potential as an anticancer agent due to its ability to modulate hormonal pathways:
- Prostate Cancer : Preclinical studies suggest that compounds with similar structures can inhibit tumor growth in androgen-dependent prostate cancer models. The inhibition of CYP17A1 is particularly relevant as it disrupts androgen synthesis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce inflammatory markers, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Several case studies have highlighted the efficacy of steroidal compounds similar to 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate:
- Prostate Cancer Treatment : A study involving a derivative of this compound showed significant tumor regression in patients with metastatic castration-resistant prostate cancer (mCRPC) when combined with conventional therapies .
- Menopausal Symptom Relief : Clinical trials have indicated improvements in vaginal health and reduction in menopausal symptoms among women treated with estrogenic steroids similar to this compound.
Summary Table of Biological Activities
Activity Type | Mechanism | Potential Applications |
---|---|---|
Anticancer | CYP17A1 inhibition | Prostate and breast cancer treatment |
Anti-inflammatory | Reduction of inflammatory markers | Chronic inflammatory conditions |
Hormonal modulation | Estrogenic/androgenic effects | Menopausal symptom relief |
Propiedades
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29IO2/c1-13(23)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(22)21(17,3)11-9-18(16)20/h4,7,15-18H,5-6,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWDQNTPMUZEH-ZKHIMWLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4I)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4I)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475467 | |
Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114611-53-9 | |
Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.